N-methylcarbamoyl valine
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Overview
Description
N-methylcarbamoyl valine is a compound that forms as an adduct at the N-terminal valine of hemoglobin in humans exposed to certain chemicals, such as N,N-dimethylformamide . This compound is of interest due to its formation during the metabolism of industrial solvents and its potential implications for occupational health .
Preparation Methods
Chemical Reactions Analysis
N-methylcarbamoyl valine is formed through a nucleophilic substitution reaction where methyl isocyanate reacts with the amino group of valine . This reaction is significant in the context of biochemical monitoring, as it indicates exposure to certain industrial chemicals . The major product of this reaction is this compound itself, which can be further analyzed using techniques such as gas chromatography and mass spectrometry .
Scientific Research Applications
N-methylcarbamoyl valine is primarily used in scientific research as a biomarker for exposure to industrial solvents like N,N-dimethylformamide . It is studied in the fields of occupational health and toxicology to understand the effects of chemical exposure on human health . The compound’s formation and detection are crucial for monitoring and assessing the risks associated with exposure to hazardous chemicals .
Mechanism of Action
The mechanism of action of N-methylcarbamoyl valine involves its formation through the reaction of methyl isocyanate with valine . This reaction occurs during the metabolism of certain industrial solvents, leading to the formation of adducts at the N-terminal valine of hemoglobin . These adducts can be detected and quantified to assess exposure levels and potential health risks .
Comparison with Similar Compounds
N-methylcarbamoyl valine is similar to other carbamoylated amino acids, such as N-methylcarbamoylated glutathione . These compounds share a common mechanism of formation through the reaction of methyl isocyanate with amino acids . this compound is unique in its specific formation at the N-terminal valine of hemoglobin, making it a valuable biomarker for exposure to certain industrial chemicals .
Properties
CAS No. |
84860-36-6 |
---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)5(6(10)11)9-7(12)8-3/h4-5H,1-3H3,(H,10,11)(H2,8,9,12)/t5-/m0/s1 |
InChI Key |
FIVLMQSOKUXUCA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC |
Origin of Product |
United States |
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